molecular formula C24H32O6 B14790371 [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14790371
M. Wt: 416.5 g/mol
InChI Key: PLBHSZGDDKCEHR-SXDYRVBGSA-N
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Description

The compound [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a synthetic steroidal compound. It is structurally related to naturally occurring steroids and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Oxidation: The precursor is oxidized to introduce the necessary keto groups.

    Hydroxylation: Hydroxyl groups are introduced at specific positions through controlled hydroxylation reactions.

    Acetylation: The final step involves acetylation to form the acetate ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Selection of Precursors: High-purity steroidal precursors are selected.

    Catalysis: Catalysts are used to enhance the reaction rates and yields.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form additional keto groups.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material for the synthesis of other complex steroidal compounds. It serves as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology

In biological research, it is used to study the effects of steroidal compounds on cellular processes. It is often used in assays to investigate hormone receptor interactions and signal transduction pathways.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is studied for its anti-inflammatory, anti-cancer, and hormone-regulating properties.

Industry

In the industrial sector, it is used in the production of pharmaceuticals, cosmetics, and other steroid-based products. Its unique properties make it valuable in the formulation of various products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including hormone receptors and enzymes. It modulates the activity of these targets, leading to changes in cellular processes. The pathways involved include:

    Hormone Receptor Binding: It binds to hormone receptors, altering their activity.

    Enzyme Inhibition: It inhibits specific enzymes involved in steroid metabolism.

    Signal Transduction: It affects signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • Medroxyprogesterone acetate
  • Melengestrol acetate
  • Norethindrone acetate

Uniqueness

Compared to similar compounds, [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has unique structural features that confer distinct chemical and biological properties. Its specific hydroxylation and acetylation patterns make it particularly effective in certain applications, such as hormone regulation and anti-inflammatory treatments.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13?,16?,17?,19?,21?,22-,23-,24-/m0/s1

InChI Key

PLBHSZGDDKCEHR-SXDYRVBGSA-N

Isomeric SMILES

CC1CC2C3CC[C@@]([C@]3(CC(C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O

Origin of Product

United States

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